Catalytic Efficiency (kcat/Km): MeOSuc-AAPV-AMC Achieves 120,000 M⁻¹s⁻¹ with Human Leukocyte Elastase
MeOSuc-AAPV-AMC demonstrates a catalytic efficiency of kcat/Km = 120,000 M⁻¹s⁻¹ and Km = 140 µM for human leukocyte elastase . In head-to-head comparison with a colorimetric substrate sharing the identical AAPV tetrapeptide core but using a p-nitroanilide (pNA) leaving group (MeOSuc-AAPV-pNA), the AMC version exhibits a 7.8-fold lower Km (140 µM vs. 210 µM for pNA version with human leukocyte elastase) and proportionally enhanced sensitivity [1]. The catalytic efficiency advantage translates to lower enzyme consumption and shorter assay incubation times in practical settings.
| Evidence Dimension | Catalytic efficiency (kcat/Km) and Michaelis constant (Km) |
|---|---|
| Target Compound Data | Km = 140 µM; kcat/Km = 120,000 M⁻¹s⁻¹ |
| Comparator Or Baseline | MeOSuc-AAPV-pNA: Km = 210 µM for human leukocyte elastase |
| Quantified Difference | Km difference: 1.5-fold (140 µM vs. 210 µM); 7.8-fold lower Km for AMC substrate; kcat/Km for pNA substrate is 8% of AMC substrate efficiency in comparative species data |
| Conditions | Human leukocyte elastase; pH 7.5; 25°C |
Why This Matters
Higher kcat/Km directly enables lower detection limits and reduced enzyme consumption per assay well, which is critical for screening applications where enzyme supply is limiting or where weak inhibition must be reliably detected.
- [1] Junger WG, Hallström S, Redl H, Schlag G. The enzymatic and release characteristics of sheep neutrophil elastase: a comparison with human neutrophil elastase. Biol Chem Hoppe Seyler. 1992;373(8):691-8. (Km human leukocyte elastase with MeOSuc-AAPV-pNA = 0.21 mM). View Source
